![molecular formula C15H19N5O3S B2891204 (5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1286698-16-5](/img/structure/B2891204.png)
(5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antiviral Applications
The compound's scaffold, particularly its spirothiazolidinone derivatives, has been explored for antiviral activity. Spirothiazolidinones, synthesized through cyclocondensation reactions involving hydrazides and ketones with 2-sulfanylpropionic acid, have demonstrated strong antiviral properties. Notably, specific derivatives exhibited significant activity against the influenza A/H3N2 virus and human coronavirus 229E, suggesting the potential of these compounds in developing new antiviral drugs. This indicates the versatility of the spirothiazolidinone scaffold in achieving new classes of antiviral molecules, presenting a promising avenue for further research in antiviral therapy (Apaydın et al., 2020).
Antitumor Applications
The imidazotetrazine derivatives of the compound have been investigated for their antitumor properties. The interaction of 5-diazoimidazole-4-carboxamide with isocyanates, including the synthesis of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, revealed that the 3-(2-chloroethyl) derivative has curative activity against L-1210 and P388 leukemia. This suggests that the compound may act as a prodrug modification of acyclic triazene, providing a novel broad-spectrum antitumor agent with potential therapeutic applications (Stevens et al., 1984).
Propiedades
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[5-methyl-1-(4-methyl-1,3-thiazol-2-yl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-10-9-24-14(16-10)20-11(2)12(17-18-20)13(21)19-5-3-15(4-6-19)22-7-8-23-15/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSOQSVHYUAKNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2C(=C(N=N2)C(=O)N3CCC4(CC3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B2891122.png)
![11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2891124.png)
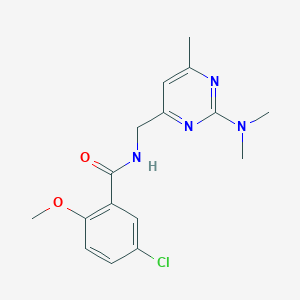
![4-(methylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2891126.png)
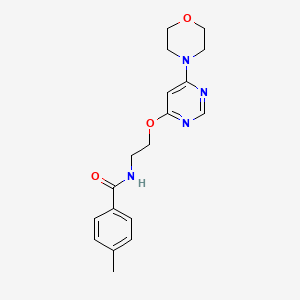
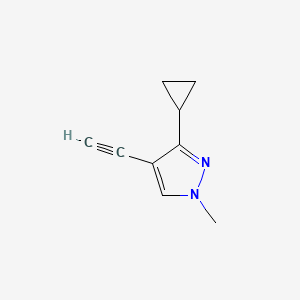
![4-Oxo-4-[4-(pentyloxy)phenyl]but-2-enoic acid](/img/structure/B2891130.png)
![3-[[1-(9-Methylpurin-6-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2891132.png)
![Ethyl 2-({[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2891136.png)
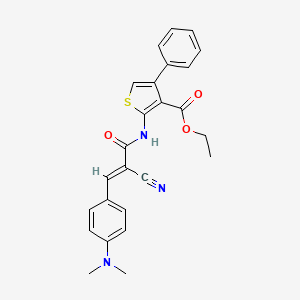
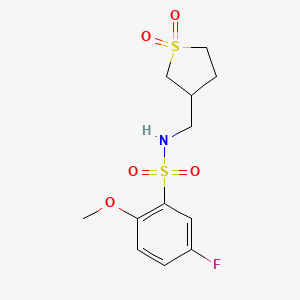
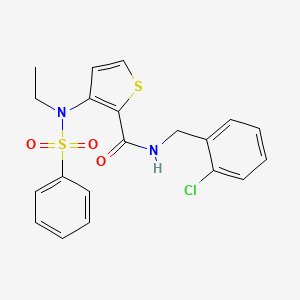
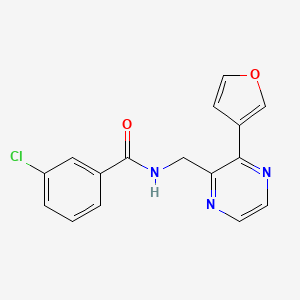
![N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride](/img/structure/B2891143.png)
